methyl N-[4-(1H-pyrrol-1-yl)benzoyl]glycinate
Description
Methyl N-[4-(1H-pyrrol-1-yl)benzoyl]glycinate, also known by its IUPAC name methyl 4-(1H-pyrrol-1-yl)benzoate , has the chemical formula C₁₂H₁₁NO₂. It is a white crystalline solid with a molecular weight of 201.22 g/mol. This compound exhibits interesting properties due to its aromatic ring and amide functionality .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 2-[(4-pyrrol-1-ylbenzoyl)amino]acetate |
InChI |
InChI=1S/C14H14N2O3/c1-19-13(17)10-15-14(18)11-4-6-12(7-5-11)16-8-2-3-9-16/h2-9H,10H2,1H3,(H,15,18) |
InChI Key |
WNUYJCIRXPGQIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is common.
Chemical Reactions Analysis
Oxidation: and :
- Oxidation: 4-(1H-pyrrol-1-yl)benzoic acid
- Reduction: Methyl 4-(1H-pyrrol-1-yl)benzyl alcohol
Scientific Research Applications
Pharmaceutical Development
Methyl N-[4-(1H-pyrrol-1-yl)benzoyl]glycinate has potential applications in several areas of pharmaceutical research:
- Anti-inflammatory Agents : Compounds with similar structures have been documented to exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may also possess such activities, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Analgesic Properties : The pyrrole derivatives are often associated with analgesic effects. This compound may be explored for its pain-relieving capabilities, particularly in chronic pain management .
- Anticancer Activity : The structural motifs present in this compound are reminiscent of known anticancer agents. Research into its efficacy against various cancer cell lines could reveal its potential as an anticancer drug .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Inhibition of Protein Kinases : Research has shown that heterocyclic compounds similar to this compound can inhibit specific protein kinases, which are crucial in the signaling pathways of cancer and autoimmune diseases. This suggests potential therapeutic applications in treating cancer and inflammatory disorders .
- Antioxidant Activities : Some derivatives have demonstrated antioxidant properties, which can play a role in preventing oxidative stress-related diseases. This attribute could be beneficial for developing formulations aimed at aging and degenerative diseases .
- Antidiabetic Effects : Compounds structurally related to this compound have shown promise as α-glucosidase inhibitors, indicating potential applications in managing diabetes by regulating blood sugar levels .
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Further comparative studies are needed to highlight its uniqueness.
4-methyl-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide: (CAS: 478062-97-4) shares structural similarities .
Biological Activity
Methyl N-[4-(1H-pyrrol-1-yl)benzoyl]glycinate is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrrole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the coupling of methyl glycinate with 4-(1H-pyrrol-1-yl)benzoyl chloride. The reaction can be optimized through various conditions to enhance yield and purity.
General Synthetic Route
- Formation of Pyrrole Derivative : Synthesize 4-(1H-pyrrol-1-yl)benzoyl chloride from appropriate precursors.
- Esterification : React methyl glycinate with the pyrrole derivative under controlled conditions (e.g., using a base like triethylamine).
- Purification : Use chromatography techniques to isolate the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound may interfere with bacterial protein synthesis or cell wall integrity, similar to other pyrrole derivatives that exhibit antibacterial effects by targeting specific enzymes involved in bacterial growth and replication .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with specific focus on its mechanism involving the inhibition of key signaling pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxicity of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cell lines, suggesting potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrole ring or the benzoyl moiety can significantly impact its efficacy.
Key Findings in SAR Studies
- Pyrrole Substituents : Variations in substituents on the pyrrole ring can enhance antibacterial activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against specific bacterial strains.
- Benzoyl Modifications : Altering the benzoyl group can affect binding affinity to target proteins involved in microbial resistance mechanisms.
Q & A
Q. How can researchers align experimental findings with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link results to concepts like the "efficiency pyramid" (e.g., ligand efficiency, lipophilic ligand efficiency) to evaluate drug-likeness. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties, ensuring alignment with Lipinski’s Rule of Five. Theoretical validation via QSAR models enhances translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
